molecular formula C23H17ClFN3O2S B12155612 N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No.: B12155612
M. Wt: 453.9 g/mol
InChI Key: UYRPOMBSSRGQMC-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide: is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a carboxamide group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions: The phenyl groups and other substituents are introduced through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Amidation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative, such as an acid chloride or ester, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the nitro groups or carbonyl groups present in the compound. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. Halogenation, nitration, and sulfonation are examples of such reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and therapeutic applications.

Medicine: In medicinal chemistry, the compound is investigated for its potential as a pharmaceutical agent. Its ability to interact with specific biological targets, such as enzymes or receptors, makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-phenyl-1,3-thiazole-5-carboxamide
  • This compound
  • This compound

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the thiazole ring. This structure imparts unique chemical and biological properties, making it distinct from other similar compounds. Its ability to interact with specific molecular targets with high affinity and selectivity sets it apart from other compounds in its class.

Properties

Molecular Formula

C23H17ClFN3O2S

Molecular Weight

453.9 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-(4-methoxyanilino)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C23H17ClFN3O2S/c1-30-17-10-7-15(8-11-17)27-23-28-20(14-5-3-2-4-6-14)21(31-23)22(29)26-16-9-12-19(25)18(24)13-16/h2-13H,1H3,(H,26,29)(H,27,28)

InChI Key

UYRPOMBSSRGQMC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CC=C4

Origin of Product

United States

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